1-(2,4-Dimethoxy-benzyl)-piperidine-2,5-dione is a piperidine derivative characterized by its unique structure, which includes a piperidine ring and a benzyl group substituted with two methoxy groups at the 2 and 4 positions. The molecular formula for this compound is C₁₄H₁₇N₁O₄, and it has a molecular weight of approximately 263.29 g/mol . This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
These reactions make it a versatile intermediate in organic synthesis.
Further research is necessary to elucidate the specific biological activities of this compound.
Several methods can be employed to synthesize 1-(2,4-Dimethoxy-benzyl)-piperidine-2,5-dione:
Detailed synthetic routes are often proprietary or unpublished, necessitating further exploration in academic literature.
1-(2,4-Dimethoxy-benzyl)-piperidine-2,5-dione has potential applications in various fields:
Several compounds share structural similarities with 1-(2,4-Dimethoxy-benzyl)-piperidine-2,5-dione. Here are a few notable examples:
| Compound Name | Structure Features | Distinguishing Characteristics |
|---|---|---|
| 1-(4-Methoxybenzyl)-piperidine-2,4-dione | One methoxy group on benzyl | Different substitution pattern |
| 1-(3-Methoxybenzyl)-piperidine-2,4-dione | One methoxy group on benzyl | Variation in methoxy position |
| N-Benzyloxycarbonyl-piperidine-2-one | No dimethoxy substitution | Different functional group |
These compounds highlight the uniqueness of 1-(2,4-Dimethoxy-benzyl)-piperidine-2,5-dione due to its specific methoxy substitutions and piperidine framework.